![molecular formula C6H13ClMg B6297141 2-Ethylbutylmagnesium chloride, 0.50 M in 2-MeTHF CAS No. 690272-29-8](/img/structure/B6297141.png)
2-Ethylbutylmagnesium chloride, 0.50 M in 2-MeTHF
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Overview
Description
2-Ethylbutylmagnesium chloride, 0.50 M in 2-MeTHF (2EBMgCl) is a Grignard reagent that is widely used in organic synthesis and in the laboratory for a variety of reactions. 2EBMgCl is a strong base and a strong nucleophile and is used as a source of magnesium in organic reactions. It is a stable reagent and is easily handled and stored. 2EBMgCl is used in a variety of reactions, including Grignard reactions, Wittig reactions, and other reactions that require a strong nucleophile or base.
Scientific Research Applications
2-Ethylbutylmagnesium chloride, 0.50 M in 2-MeTHF is widely used in organic synthesis and has been used in a variety of research applications. It has been used in the synthesis of a variety of organic compounds, including natural products, pharmaceuticals, and polymers. It has also been used in the synthesis of peptides and other biologically active compounds. It has been used in the synthesis of organometallic compounds, such as organomagnesium halides, and in the synthesis of organometallic catalysts.
Mechanism of Action
2-Ethylbutylmagnesium chloride, 0.50 M in 2-MeTHF is a strong nucleophile and a strong base and is used as a source of magnesium in organic reactions. The mechanism of action of 2-Ethylbutylmagnesium chloride, 0.50 M in 2-MeTHF depends on the reaction in which it is used. In Grignard reactions, 2-Ethylbutylmagnesium chloride, 0.50 M in 2-MeTHF acts as a nucleophile, attacking the electrophilic carbon atom of the organic substrate. In Wittig reactions, 2-Ethylbutylmagnesium chloride, 0.50 M in 2-MeTHF acts as a base, deprotonating the Wittig reagent, which then reacts with the organic substrate. In other reactions, 2-Ethylbutylmagnesium chloride, 0.50 M in 2-MeTHF may act as a base, a nucleophile, or a catalyst.
Biochemical and Physiological Effects
2-Ethylbutylmagnesium chloride, 0.50 M in 2-MeTHF is not known to have any direct biochemical or physiological effects. However, it is important to note that the compounds that are synthesized using 2-Ethylbutylmagnesium chloride, 0.50 M in 2-MeTHF may have biochemical and physiological effects. For example, if 2-Ethylbutylmagnesium chloride, 0.50 M in 2-MeTHF is used in the synthesis of a pharmaceutical, the pharmaceutical may have direct biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
2-Ethylbutylmagnesium chloride, 0.50 M in 2-MeTHF has several advantages for use in laboratory experiments. It is a stable reagent and is easily handled and stored. It is a strong nucleophile and a strong base and is useful for a variety of reactions. It is also relatively inexpensive and readily available. The main limitation of 2-Ethylbutylmagnesium chloride, 0.50 M in 2-MeTHF is that it is a strong base and can react with some substrates, leading to undesired side reactions.
Future Directions
There are several potential future directions for the use of 2-Ethylbutylmagnesium chloride, 0.50 M in 2-MeTHF. It could be used in the synthesis of novel organic compounds, such as polymers and pharmaceuticals. It could also be used in the synthesis of organometallic compounds and catalysts. Additionally, it could be used in the synthesis of peptides and other biologically active compounds. Finally, it could be used in the development of new methods for organic synthesis and in the development of new catalysts for organic reactions.
Synthesis Methods
2-Ethylbutylmagnesium chloride, 0.50 M in 2-MeTHF can be prepared by reacting 2-ethylbutyl bromide with magnesium metal in an inert atmosphere. The reaction is typically carried out in anhydrous THF or other inert solvents such as diethyl ether or hexanes. The reaction is exothermic and the reaction mixture should be cooled to prevent the formation of byproducts. The reaction is typically complete in a few hours. The product can be isolated by simple filtration.
properties
IUPAC Name |
magnesium;3-methanidylpentane;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13.ClH.Mg/c1-4-6(3)5-2;;/h6H,3-5H2,1-2H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMZHJDXEONFDS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC([CH2-])CC.[Mg+2].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylbutylmagnesium chloride | |
CAS RN |
690272-29-8 |
Source
|
Record name | 2-ETHYLBUTYLMAGNESIUM CHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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